molecular formula C20H25NO6 B1244603 Estriol-6-(O-carboxymethyl)oxime CAS No. 37654-41-4

Estriol-6-(O-carboxymethyl)oxime

Cat. No.: B1244603
CAS No.: 37654-41-4
M. Wt: 375.4 g/mol
InChI Key: HXNCOPXZMVYOSZ-JKGSLRBVSA-N
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Description

Estriol-6-(O-carboxymethyl)oxime is a derivative of 17β-estradiol, a naturally occurring estrogen. This compound is an estradiol conjugate and is membrane-impermeable. It is often used in scientific research due to its unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Estriol-6-(O-carboxymethyl)oxime involves the conjugation of estradiol at position 6 with a carboxymethyl oxime group. This process typically requires specific reaction conditions, including the use of appropriate solvents and catalysts to facilitate the conjugation reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Estriol-6-(O-carboxymethyl)oxime undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Estriol-6-(O-carboxymethyl)oxime has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in studies involving hormone receptors and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in hormone-related conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Estriol-6-(O-carboxymethyl)oxime involves its interaction with specific molecular targets and pathways. It has been found to disrupt the cytoskeleton network and induce apoptosis with nuclei fragmentation. This compound targets the colchicine binding site and binds tubulin in an entropy-driven manner, which suggests its potential as an anti-cancer agent.

Comparison with Similar Compounds

Similar Compounds

Estriol-6-(O-carboxymethyl)oxime is similar to other estradiol derivatives, such as:

  • β-Estradiol-6-one 6-(O-carboxymethyloxime)
  • 6-Ketoestradiol 6-(O-carboxymethyloxime)
  • Progesterone 3-(O-carboxymethyl)oxime .

Uniqueness

What sets this compound apart from these similar compounds is its specific binding affinity and mechanism of action. Its ability to disrupt the cytoskeleton network and induce apoptosis makes it a unique and valuable compound in scientific research, particularly in the field of cancer research.

Properties

IUPAC Name

2-[(E)-[(13S,16R,17R)-3,16,17-trihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO6/c1-20-5-4-12-11-3-2-10(22)6-14(11)16(21-27-9-18(24)25)7-13(12)15(20)8-17(23)19(20)26/h2-3,6,12-13,15,17,19,22-23,26H,4-5,7-9H2,1H3,(H,24,25)/b21-16+/t12?,13?,15?,17-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNCOPXZMVYOSZ-JKGSLRBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CC(=NOCC(=O)O)C4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC3C(C1C[C@H]([C@@H]2O)O)C/C(=N\OCC(=O)O)/C4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37654-41-4
Record name Estriol-6-(O-carboxymethyl)oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037654414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of Estriol-6-(O-carboxymethyl)oxime in the context of these research papers?

A1: this compound serves as a crucial component in developing immunoassays for estriol, particularly in urine samples. [, , ] It acts as a hapten, a small molecule that can be conjugated to larger carrier proteins like bovine serum albumin (BSA). This conjugation allows the development of antibodies specific to estriol, which are essential for both radioimmunoassay (RIA) and enzyme-immunoassay (EIA) techniques. [, ]

Q2: Can you explain how this compound is used in a typical immunoassay setup?

A2: In a typical immunoassay, this compound conjugated to a carrier protein is used to coat assay plates or generate antibodies. [] When a sample containing estriol is introduced, competition arises between the free estriol in the sample and the immobilized this compound conjugate for binding to the estriol-specific antibodies. The amount of bound antibody is then quantified using either radioactive labels (in RIA) or enzyme-linked detection systems (in EIA). [, ] This quantification allows for the determination of estriol concentration in the sample.

Q3: The research mentions an "adsorption chromatographic separation" technique. What is the significance of this technique in relation to this compound?

A3: While not extensively detailed in the provided abstracts, the mention of "adsorption chromatographic separation" involving this compound tyrosine methyl ester suggests its use in purification processes. [] This technique likely helps in separating the desired conjugate from reaction mixtures during synthesis or in purifying radiolabeled forms for use in radioimmunoassays.

A3: The research highlights several advantages of employing this compound in estriol assays:

  • Specificity: The use of antibodies generated against this compound ensures high specificity towards estriol, minimizing cross-reactivity with other structurally similar compounds in the sample. []
  • Sensitivity: Immunoassays, in general, offer high sensitivity, allowing the detection of even minute quantities of estriol in biological samples. []
  • Practicality: The described methods, particularly the enzyme-immunoassay, offer a practical and convenient approach for routine estriol measurements, potentially reducing the cost and complexity compared to other analytical techniques. [, ]

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